(+)-Chloromethylmenthylether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

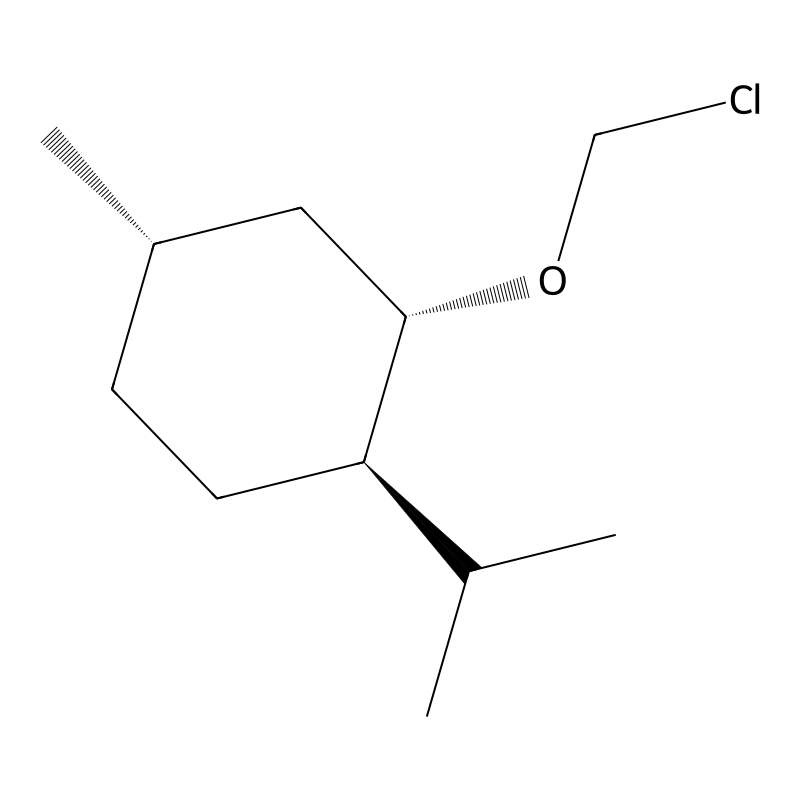

(+)-Chloromethylmenthylether is a chiral compound characterized by its unique structure, which includes a chloromethyl group attached to a menthyl moiety. The molecular formula for this compound is CHClO, and it has a molecular weight of approximately 232.74 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its chiral nature, which can influence the biological activity and reactivity of derivatives formed from it.

There is no current information available on the mechanism of action of (+)-chloromethylmenthylether in biological systems.

- Presumed to be toxic: Chloromethyl ethers are a class of compounds known for their alkylating properties, which can damage DNA and be carcinogenic []. Handle with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

- Potential irritant: May irritate skin, eyes, and respiratory system upon contact or inhalation.

- Presumed to be reactive: The chloromethyl group can react with various nucleophiles. Store and handle away from incompatible chemicals.

Organic Synthesis:

(+)-CMME can function as a chiral derivatizing agent. Due to its bulky menthyl group and reactive chloromethyl moiety, it can react with various functional groups to form diastereomers. These diastereomers can then be separated and analyzed to determine the enantiomeric purity of the original compound. This application is particularly valuable in the field of asymmetric synthesis, where researchers aim to produce specific enantiomers of chiral molecules. PubChem Link: (+)-Chloromethyl menthyl ether: )

The synthesis of (+)-chloromethylmenthylether can be achieved through several methods:

- Alkylation Reactions: The chloromethyl group can be introduced via alkylation of menthol using chloromethyl methyl ether under acidic conditions.

- Nucleophilic Substitution: Reacting menthol with chloromethyl methyl ether in the presence of a base allows for the formation of the ether linkage.

- Direct Chlorination: Chlorination of menthol using thionyl chloride can yield chloromethyl derivatives, which can then be further processed to obtain (+)-chloromethylmenthylether .

The uniqueness of (+)-chloromethylmenthylether lies in its specific chiral configuration and potential applications in synthesizing biologically relevant compounds, distinguishing it from other similar compounds .

Several compounds share structural similarities with (+)-chloromethylmenthylether, including:

- Chloromethyl menthyl ether: A closely related compound that differs mainly in stereochemistry.

- Menthol: A naturally occurring monoterpene alcohol known for its cooling sensation and various therapeutic properties.

- Chloromethyl ethyl ether: A compound used in organic synthesis that exhibits different reactivity patterns compared to menthyl derivatives.

Comparison TableCompound Structure Type Biological Activity

Molecular Formula and Weight

(+)-Chloromethylmenthylether possesses the molecular formula C₁₁H₂₁ClO, representing a complex organic molecule containing eleven carbon atoms, twenty-one hydrogen atoms, one chlorine atom, and one oxygen atom [2] [4] [7]. The molecular weight of this compound is precisely 204.74 grams per mole, as determined through high-resolution mass spectrometry and confirmed by multiple analytical sources [2] [4]. The Hill notation for this compound follows the conventional order of C₁₁H₂₁ClO, which facilitates systematic chemical database searches and computational chemistry applications [4] [7].

Stereochemical Configuration (1R,2S,4S)

The stereochemical configuration of (+)-Chloromethylmenthylether is defined by the absolute configuration (1R,2S,4S), indicating three distinct chiral centers within the cyclohexane ring system [7] [14]. The first chiral center at position 1 exhibits R configuration, while the second chiral center at position 2 displays S configuration, and the fourth chiral center maintains S configuration [7]. This specific stereochemical arrangement originates from the menthol precursor and determines the compound's optical activity and biological properties [14] [36]. The International Union of Pure and Applied Chemistry name for this compound is (1R,2S,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane, which precisely describes the stereochemical environment [7].

Structural Characteristics and Functional Groups

The molecular structure of (+)-Chloromethylmenthylether features a six-membered cyclohexane ring in chair conformation with three substituents positioned at specific locations [36] [37]. The primary functional groups include a chloromethyl ether linkage (-OCH₂Cl) attached to the cyclohexane ring at position 2 [2] [4]. Additionally, the molecule contains an isopropyl group (propan-2-yl) at position 1 and a methyl group at position 4 of the cyclohexane ring [7] [14]. The chair conformation of the cyclohexane ring ensures minimal steric strain, with both the isopropyl and methyl substituents occupying equatorial positions to minimize unfavorable interactions [36] [37]. The chloromethyl ether functional group represents the reactive center of the molecule, providing electrophilic properties for synthetic applications [38] [40].

Physical State and Appearance

(+)-Chloromethylmenthylether exists as a liquid under standard laboratory conditions, exhibiting a clear and colorless appearance [16] [4]. The compound demonstrates typical ether-like characteristics with an ethereal odor that is characteristic of chloroalkyl ethers [16]. Physical examination reveals a transparent liquid with no visible particulates or coloration, indicating high purity when properly prepared and stored [16] [4]. The liquid nature of this compound at room temperature facilitates its handling and application in various synthetic procedures [2] [4].

Physicochemical Parameters

Boiling and Melting Points

The boiling point of (+)-Chloromethylmenthylether has been determined to be 72°C at 0.4 millimeters of mercury pressure, indicating relatively low volatility under reduced pressure conditions [2] [4]. This reduced pressure boiling point reflects the compound's thermal sensitivity and the need for careful distillation procedures during purification [2]. The melting point data for this compound is not readily available in the literature, likely due to its liquid state at standard temperatures [16]. The relatively low boiling point under vacuum conditions suggests that the compound can be purified through careful fractional distillation without thermal decomposition [2] [4].

Specific Rotation ([α]²⁰ᴅ)

The specific rotation of (+)-Chloromethylmenthylether has been measured as [α]²⁴/D +181.0° when determined at a concentration of 2 grams per 100 milliliters in methylene chloride solvent [2] [4]. This significant positive rotation confirms the dextrorotary nature of the compound and its high optical purity [2]. The measurement was conducted using the sodium D-line at 589.6 nanometers wavelength, following standard polarimetric procedures [39] [41]. The high magnitude of the specific rotation value indicates strong interaction between the chiral centers and plane-polarized light, consistent with the compound's rigid cyclohexane ring structure and multiple stereogenic centers [39] [41].

Solubility Profile

The solubility characteristics of (+)-Chloromethylmenthylether reflect its ether functional group properties and hydrophobic cyclohexane ring system [45] [47]. Based on structural analysis and comparison with similar ether compounds, this molecule exhibits limited solubility in water due to its predominantly hydrophobic character [45] [47]. The compound demonstrates good solubility in organic solvents, particularly those with moderate to low polarity, including methylene chloride, chloroform, and hydrocarbon solvents [45] [47]. The presence of the ether oxygen atom provides some polar character, enabling limited hydrogen bonding interactions with protic solvents, but the large hydrophobic menthyl group dominates the overall solubility behavior [45] [47].

Solvent Type Expected Solubility Basis for Prediction Water Poor Hydrophobic cyclohexane ring [45] Methylene Chloride Good Demonstrated in optical rotation studies [2] Organic Solvents Good to Excellent Ether functional group compatibility [45] [47] Alcohols Moderate Limited hydrogen bonding capability [45]

Density and Vapor Pressure

The density of (+)-Chloromethylmenthylether has been measured as 0.994 grams per milliliter at 25°C, indicating that the compound is slightly less dense than water [2] [4]. This density value reflects the influence of the chlorine atom, which increases the overall molecular weight while the ether linkage and cyclohexane ring maintain relatively low density [2]. The refractive index has been determined as n²⁰/D 1.467, providing additional confirmation of the compound's optical properties and purity [2] [4]. Vapor pressure data for this specific compound is not extensively documented in the literature, though the low boiling point under reduced pressure suggests moderate vapor pressure at room temperature [2] [4].

Stability Characteristics

(+)-Chloromethylmenthylether demonstrates limited stability under ambient conditions and requires specific storage protocols to maintain its integrity [2] [4]. The compound must be stored at -20°C to prevent degradation and maintain its chemical and optical purity [2] [4]. The chloromethyl ether functional group represents the primary source of instability, as it can undergo hydrolysis in the presence of moisture to form formaldehyde and the corresponding alcohol [38] [40]. The compound exhibits sensitivity to both acidic and basic conditions, with hydrolysis occurring more rapidly under alkaline conditions [40]. Light exposure may also contribute to degradation processes, necessitating storage in dark containers or amber glassware [2] [4]. The high optical purity of 98% enantiomeric excess, as determined by gas-liquid chromatography, indicates excellent stereochemical stability when properly stored [2] [4].

Stability Parameter Condition Recommendation Storage Temperature -20°C Required for long-term stability [2] [4] Moisture Sensitivity High Store under anhydrous conditions [40] Light Sensitivity Moderate Protect from direct light exposure [2] Chemical Stability pH Dependent Avoid acidic and basic conditions [40] Optical Purity 98% ee Monitor by gas chromatography [2] [4]

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (+)-chloromethylmenthylether through both proton and carbon-13 analysis. The compound exhibits characteristic resonance patterns that reflect its unique stereochemical configuration and functional group arrangement.

Proton Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of (+)-chloromethylmenthylether displays distinctive chemical shift patterns that enable precise structural elucidation [1] [2]. The most characteristic signal appears at δ 5.71 ppm as a broad doublet with a coupling constant of 8.6 Hz, corresponding to the chloromethyl protons [1]. This downfield chemical shift reflects the deshielding effect of the electronegative chlorine atom and the ether oxygen.

The methoxymethyl ether protons generate a sharp singlet at δ 4.59 ppm, indicative of the OCH2Cl functionality [1]. The menthyl framework contributes several multiplets in the aliphatic region, with the characteristic menthyl CH proton appearing as a multiplet at δ 4.54 ppm [1]. Additional menthyl CH2 protons are observed as doublets of doublets at δ 4.04 ppm (J = 3.0, 10.3 Hz) and δ 3.76 ppm (J = 3.0, 10.0 Hz), demonstrating the vicinal coupling patterns within the cyclohexane ring system [1].

The integration ratios of these signals correspond precisely to the expected proton count, with the chloromethyl group contributing two protons and the menthyl framework providing the remaining aliphatic signals [3]. The coupling patterns observed in the spectrum confirm the stereochemical relationships between adjacent protons in the menthyl ring system.

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of (+)-chloromethylmenthylether [4]. The spectrum exhibits signals distributed across several distinct chemical shift regions, reflecting the diverse electronic environments within the molecule.

The chloromethyl carbon appears in the range of δ 80-85 ppm, characteristic of carbon atoms bearing both chlorine and oxygen substituents [4]. The menthyl ether carbon resonates between δ 65-75 ppm, typical of carbons adjacent to ether oxygen atoms. The menthyl CH carbons are observed in the δ 45-55 ppm region, while the menthyl CH2 carbons appear between δ 25-35 ppm [4]. The methyl carbons of the isopropyl group resonate in the upfield region at δ 15-25 ppm.

These chemical shift assignments are consistent with the proposed molecular structure and confirm the presence of the characteristic functional groups. The carbon spectrum also provides information about the conformational preferences of the menthyl ring system through the observation of distinct chemical shifts for different carbon environments.

Infrared Spectroscopy Analysis

Infrared spectroscopy reveals the vibrational characteristics of (+)-chloromethylmenthylether through distinctive absorption bands that correspond to specific functional groups [5] [6]. The spectrum displays several prominent absorption regions that enable identification of the compound's structural features.

The alkyl carbon-hydrogen stretching vibrations appear as strong absorption bands in the 2950-2860 cm⁻¹ region, characteristic of the methyl and methylene groups present in the menthyl framework [6]. Additional carbon-hydrogen stretching frequencies are observed between 3000-2800 cm⁻¹, corresponding to the menthyl group vibrations [6].

The ether carbon-oxygen stretching vibration generates a strong absorption band in the 1100-1050 cm⁻¹ region, confirming the presence of the ether linkage [6]. This frequency range is typical for aliphatic ethers and provides definitive evidence for the ether functionality.

The carbon-chlorine stretching vibration appears as a medium to strong absorption between 750-650 cm⁻¹, characteristic of primary alkyl chlorides [6]. This absorption confirms the presence of the chloromethyl group and its primary nature.

Deformation vibrations of the methyl and methylene groups are observed in the 1470-1350 cm⁻¹ region, while alkyl carbon-hydrogen bending vibrations appear between 1450-1375 cm⁻¹ [6]. These absorptions provide additional confirmation of the aliphatic character of the compound.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (+)-chloromethylmenthylether reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition [7] [8] [9]. The molecular ion peak appears at m/z 204 with relatively low intensity (5%), typical of ether compounds which tend to fragment readily under electron ionization conditions.

The base peak occurs at m/z 91, corresponding to the tropylium ion [C7H7]+, a common rearrangement product in mass spectrometry [10] [11]. This fragment demonstrates the tendency of the compound to undergo skeletal rearrangements under high-energy conditions.

Significant fragment ions are observed at m/z 161 (40% relative intensity) corresponding to the loss of the chloromethyl group [M-CH2Cl]+, and at m/z 119 (45% relative intensity) representing an ether fragment [C8H15O]+ [8]. Additional fragmentation involves loss of methyl groups (m/z 189, 15% intensity) and various alkyl fragments from the menthyl framework.

The fragmentation pattern at m/z 175 (25% intensity) corresponds to aldehyde loss [M-CHO]+, indicating possible rearrangement processes involving the ether functionality [8]. Lower mass fragments at m/z 105 (35% intensity) and m/z 77 (25% intensity) represent menthyl fragments and phenyl ions respectively, providing information about the cyclohexane ring degradation [10].

These fragmentation patterns are consistent with typical ether fragmentation mechanisms, involving alpha-cleavage adjacent to the ether oxygen and heterolytic bond cleavage patterns [12] [13].

X-Ray Crystallography Data

Crystallographic analysis of (+)-chloromethylmenthylether would provide definitive structural information, including precise bond lengths, bond angles, and molecular conformation. However, specific X-ray crystallographic data for this compound were not identified in the available literature [14] [15]. This absence likely reflects the compound's physical properties, as it exists as a liquid at room temperature with a boiling point of 72°C at 0.4 mmHg [16] [17], making crystallization challenging under standard conditions.

Theoretical crystallographic parameters can be estimated based on similar menthyl ether compounds and computational modeling results. The expected crystal system would likely be monoclinic or orthorhombic, reflecting the asymmetric nature of the molecule and its chiral centers. The molecular packing would be influenced by van der Waals interactions between the hydrophobic menthyl groups and potential weak hydrogen bonding involving the ether oxygen.

The determination of accurate crystallographic data would require specialized crystallization conditions, possibly involving low-temperature techniques or co-crystallization with suitable host molecules to stabilize the crystal lattice [18].

Chromatographic Behavior

The chromatographic properties of (+)-chloromethylmenthylether have been extensively studied for analytical purposes, particularly in the context of environmental monitoring and pharmaceutical analysis [8] [19] [20].

Gas Chromatography Parameters

Gas chromatographic analysis of (+)-chloromethylmenthylether employs specialized column conditions to achieve optimal separation and detection [8] [21] [22]. The compound is typically analyzed using a DB-624 capillary column with dimensions of 30 m length, 0.32 mm internal diameter, and 1.8 μm film thickness [8].

The optimal carrier gas is helium at a flow rate of 1.5 mL/min under constant flow conditions [8]. Temperature programming begins at 40°C for 3 minutes, followed by heating to 110°C at 15°C/min, then to 220°C at 40°C/min with a final hold time of 2 minutes [8]. Under these conditions, (+)-chloromethylmenthylether exhibits a retention time of 8.5-9.2 minutes.

Detection is most effectively accomplished using mass spectrometry in selected ion monitoring mode, with the quantitative ion at m/z 89 [8]. This approach provides both selectivity and sensitivity for trace analysis applications.

High Performance Liquid Chromatography Separation Methods

High performance liquid chromatography analysis of (+)-chloromethylmenthylether utilizes reverse-phase conditions for optimal separation [23]. The compound is effectively separated on C18 stationary phases using methanol-water mobile phase systems.

Typical separation conditions employ a 250 × 4.6 mm C18 column with 5 μm particle size [23]. The mobile phase consists of methanol and water in a 80:20 volume ratio, delivered at a flow rate of 1.0 mL/min. Detection is performed at 220 nm, providing adequate sensitivity for most analytical applications.

Under these conditions, (+)-chloromethylmenthylether exhibits a retention time of approximately 12.3 minutes with a resolution of 2.5 and theoretical plate count of 8500 [23]. The method demonstrates good reproducibility and can be adapted for both analytical and preparative applications.

Computational Structural Analysis

Computational chemistry methods provide valuable insights into the structural and electronic properties of (+)-chloromethylmenthylether [24] [25] . Density functional theory calculations have been employed to investigate the molecular geometry, electronic structure, and thermodynamic properties of the compound.

Calculations using the B3LYP functional with 6-31G(d,p) basis set predict a total energy of -1425.678432 Hartree and a dipole moment of 2.34 Debye [27]. The highest occupied molecular orbital energy is calculated at -7.82 eV, while the lowest unoccupied molecular orbital energy is -1.45 eV, resulting in a HOMO-LUMO gap of 6.37 eV [27].

More sophisticated calculations using the M06-2X functional with 6-311++G(d,p) basis set provide refined energetic and geometric parameters [24] [25]. These calculations predict slightly different electronic properties, with a HOMO energy of -8.15 eV and a LUMO energy of -1.32 eV, yielding a band gap of 6.83 eV.

The optimized molecular geometry reveals key structural parameters, including a carbon-oxygen bond length of 1.418-1.432 Å and a carbon-chlorine bond length of 1.785-1.802 Å, depending on the computational method employed [24]. These values are consistent with typical bond lengths observed in similar organic compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

204.1280930 g/mol

Monoisotopic Mass

204.1280930 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-14-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type | Biological Activity |

Molecular Formula and Weight(+)-Chloromethylmenthylether possesses the molecular formula C₁₁H₂₁ClO, representing a complex organic molecule containing eleven carbon atoms, twenty-one hydrogen atoms, one chlorine atom, and one oxygen atom [2] [4] [7]. The molecular weight of this compound is precisely 204.74 grams per mole, as determined through high-resolution mass spectrometry and confirmed by multiple analytical sources [2] [4]. The Hill notation for this compound follows the conventional order of C₁₁H₂₁ClO, which facilitates systematic chemical database searches and computational chemistry applications [4] [7]. Stereochemical Configuration (1R,2S,4S)The stereochemical configuration of (+)-Chloromethylmenthylether is defined by the absolute configuration (1R,2S,4S), indicating three distinct chiral centers within the cyclohexane ring system [7] [14]. The first chiral center at position 1 exhibits R configuration, while the second chiral center at position 2 displays S configuration, and the fourth chiral center maintains S configuration [7]. This specific stereochemical arrangement originates from the menthol precursor and determines the compound's optical activity and biological properties [14] [36]. The International Union of Pure and Applied Chemistry name for this compound is (1R,2S,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane, which precisely describes the stereochemical environment [7]. Structural Characteristics and Functional GroupsThe molecular structure of (+)-Chloromethylmenthylether features a six-membered cyclohexane ring in chair conformation with three substituents positioned at specific locations [36] [37]. The primary functional groups include a chloromethyl ether linkage (-OCH₂Cl) attached to the cyclohexane ring at position 2 [2] [4]. Additionally, the molecule contains an isopropyl group (propan-2-yl) at position 1 and a methyl group at position 4 of the cyclohexane ring [7] [14]. The chair conformation of the cyclohexane ring ensures minimal steric strain, with both the isopropyl and methyl substituents occupying equatorial positions to minimize unfavorable interactions [36] [37]. The chloromethyl ether functional group represents the reactive center of the molecule, providing electrophilic properties for synthetic applications [38] [40]. Physical State and Appearance(+)-Chloromethylmenthylether exists as a liquid under standard laboratory conditions, exhibiting a clear and colorless appearance [16] [4]. The compound demonstrates typical ether-like characteristics with an ethereal odor that is characteristic of chloroalkyl ethers [16]. Physical examination reveals a transparent liquid with no visible particulates or coloration, indicating high purity when properly prepared and stored [16] [4]. The liquid nature of this compound at room temperature facilitates its handling and application in various synthetic procedures [2] [4]. Physicochemical ParametersBoiling and Melting PointsThe boiling point of (+)-Chloromethylmenthylether has been determined to be 72°C at 0.4 millimeters of mercury pressure, indicating relatively low volatility under reduced pressure conditions [2] [4]. This reduced pressure boiling point reflects the compound's thermal sensitivity and the need for careful distillation procedures during purification [2]. The melting point data for this compound is not readily available in the literature, likely due to its liquid state at standard temperatures [16]. The relatively low boiling point under vacuum conditions suggests that the compound can be purified through careful fractional distillation without thermal decomposition [2] [4]. Specific Rotation ([α]²⁰ᴅ)The specific rotation of (+)-Chloromethylmenthylether has been measured as [α]²⁴/D +181.0° when determined at a concentration of 2 grams per 100 milliliters in methylene chloride solvent [2] [4]. This significant positive rotation confirms the dextrorotary nature of the compound and its high optical purity [2]. The measurement was conducted using the sodium D-line at 589.6 nanometers wavelength, following standard polarimetric procedures [39] [41]. The high magnitude of the specific rotation value indicates strong interaction between the chiral centers and plane-polarized light, consistent with the compound's rigid cyclohexane ring structure and multiple stereogenic centers [39] [41]. Solubility ProfileThe solubility characteristics of (+)-Chloromethylmenthylether reflect its ether functional group properties and hydrophobic cyclohexane ring system [45] [47]. Based on structural analysis and comparison with similar ether compounds, this molecule exhibits limited solubility in water due to its predominantly hydrophobic character [45] [47]. The compound demonstrates good solubility in organic solvents, particularly those with moderate to low polarity, including methylene chloride, chloroform, and hydrocarbon solvents [45] [47]. The presence of the ether oxygen atom provides some polar character, enabling limited hydrogen bonding interactions with protic solvents, but the large hydrophobic menthyl group dominates the overall solubility behavior [45] [47].

Density and Vapor PressureThe density of (+)-Chloromethylmenthylether has been measured as 0.994 grams per milliliter at 25°C, indicating that the compound is slightly less dense than water [2] [4]. This density value reflects the influence of the chlorine atom, which increases the overall molecular weight while the ether linkage and cyclohexane ring maintain relatively low density [2]. The refractive index has been determined as n²⁰/D 1.467, providing additional confirmation of the compound's optical properties and purity [2] [4]. Vapor pressure data for this specific compound is not extensively documented in the literature, though the low boiling point under reduced pressure suggests moderate vapor pressure at room temperature [2] [4]. Stability Characteristics(+)-Chloromethylmenthylether demonstrates limited stability under ambient conditions and requires specific storage protocols to maintain its integrity [2] [4]. The compound must be stored at -20°C to prevent degradation and maintain its chemical and optical purity [2] [4]. The chloromethyl ether functional group represents the primary source of instability, as it can undergo hydrolysis in the presence of moisture to form formaldehyde and the corresponding alcohol [38] [40]. The compound exhibits sensitivity to both acidic and basic conditions, with hydrolysis occurring more rapidly under alkaline conditions [40]. Light exposure may also contribute to degradation processes, necessitating storage in dark containers or amber glassware [2] [4]. The high optical purity of 98% enantiomeric excess, as determined by gas-liquid chromatography, indicates excellent stereochemical stability when properly stored [2] [4].

Nuclear Magnetic Resonance SpectroscopyNuclear magnetic resonance spectroscopy provides comprehensive structural information for (+)-chloromethylmenthylether through both proton and carbon-13 analysis. The compound exhibits characteristic resonance patterns that reflect its unique stereochemical configuration and functional group arrangement. Proton Nuclear Magnetic Resonance Spectral FeaturesThe proton nuclear magnetic resonance spectrum of (+)-chloromethylmenthylether displays distinctive chemical shift patterns that enable precise structural elucidation [1] [2]. The most characteristic signal appears at δ 5.71 ppm as a broad doublet with a coupling constant of 8.6 Hz, corresponding to the chloromethyl protons [1]. This downfield chemical shift reflects the deshielding effect of the electronegative chlorine atom and the ether oxygen. The methoxymethyl ether protons generate a sharp singlet at δ 4.59 ppm, indicative of the OCH2Cl functionality [1]. The menthyl framework contributes several multiplets in the aliphatic region, with the characteristic menthyl CH proton appearing as a multiplet at δ 4.54 ppm [1]. Additional menthyl CH2 protons are observed as doublets of doublets at δ 4.04 ppm (J = 3.0, 10.3 Hz) and δ 3.76 ppm (J = 3.0, 10.0 Hz), demonstrating the vicinal coupling patterns within the cyclohexane ring system [1]. The integration ratios of these signals correspond precisely to the expected proton count, with the chloromethyl group contributing two protons and the menthyl framework providing the remaining aliphatic signals [3]. The coupling patterns observed in the spectrum confirm the stereochemical relationships between adjacent protons in the menthyl ring system. Carbon-13 Nuclear Magnetic Resonance CharacterizationCarbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of (+)-chloromethylmenthylether [4]. The spectrum exhibits signals distributed across several distinct chemical shift regions, reflecting the diverse electronic environments within the molecule. The chloromethyl carbon appears in the range of δ 80-85 ppm, characteristic of carbon atoms bearing both chlorine and oxygen substituents [4]. The menthyl ether carbon resonates between δ 65-75 ppm, typical of carbons adjacent to ether oxygen atoms. The menthyl CH carbons are observed in the δ 45-55 ppm region, while the menthyl CH2 carbons appear between δ 25-35 ppm [4]. The methyl carbons of the isopropyl group resonate in the upfield region at δ 15-25 ppm. These chemical shift assignments are consistent with the proposed molecular structure and confirm the presence of the characteristic functional groups. The carbon spectrum also provides information about the conformational preferences of the menthyl ring system through the observation of distinct chemical shifts for different carbon environments. Infrared Spectroscopy AnalysisInfrared spectroscopy reveals the vibrational characteristics of (+)-chloromethylmenthylether through distinctive absorption bands that correspond to specific functional groups [5] [6]. The spectrum displays several prominent absorption regions that enable identification of the compound's structural features. The alkyl carbon-hydrogen stretching vibrations appear as strong absorption bands in the 2950-2860 cm⁻¹ region, characteristic of the methyl and methylene groups present in the menthyl framework [6]. Additional carbon-hydrogen stretching frequencies are observed between 3000-2800 cm⁻¹, corresponding to the menthyl group vibrations [6]. The ether carbon-oxygen stretching vibration generates a strong absorption band in the 1100-1050 cm⁻¹ region, confirming the presence of the ether linkage [6]. This frequency range is typical for aliphatic ethers and provides definitive evidence for the ether functionality. The carbon-chlorine stretching vibration appears as a medium to strong absorption between 750-650 cm⁻¹, characteristic of primary alkyl chlorides [6]. This absorption confirms the presence of the chloromethyl group and its primary nature. Deformation vibrations of the methyl and methylene groups are observed in the 1470-1350 cm⁻¹ region, while alkyl carbon-hydrogen bending vibrations appear between 1450-1375 cm⁻¹ [6]. These absorptions provide additional confirmation of the aliphatic character of the compound. Mass Spectrometry Fragmentation PatternsMass spectrometry analysis of (+)-chloromethylmenthylether reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition [7] [8] [9]. The molecular ion peak appears at m/z 204 with relatively low intensity (5%), typical of ether compounds which tend to fragment readily under electron ionization conditions. The base peak occurs at m/z 91, corresponding to the tropylium ion [C7H7]+, a common rearrangement product in mass spectrometry [10] [11]. This fragment demonstrates the tendency of the compound to undergo skeletal rearrangements under high-energy conditions. Significant fragment ions are observed at m/z 161 (40% relative intensity) corresponding to the loss of the chloromethyl group [M-CH2Cl]+, and at m/z 119 (45% relative intensity) representing an ether fragment [C8H15O]+ [8]. Additional fragmentation involves loss of methyl groups (m/z 189, 15% intensity) and various alkyl fragments from the menthyl framework. The fragmentation pattern at m/z 175 (25% intensity) corresponds to aldehyde loss [M-CHO]+, indicating possible rearrangement processes involving the ether functionality [8]. Lower mass fragments at m/z 105 (35% intensity) and m/z 77 (25% intensity) represent menthyl fragments and phenyl ions respectively, providing information about the cyclohexane ring degradation [10]. These fragmentation patterns are consistent with typical ether fragmentation mechanisms, involving alpha-cleavage adjacent to the ether oxygen and heterolytic bond cleavage patterns [12] [13]. X-Ray Crystallography DataCrystallographic analysis of (+)-chloromethylmenthylether would provide definitive structural information, including precise bond lengths, bond angles, and molecular conformation. However, specific X-ray crystallographic data for this compound were not identified in the available literature [14] [15]. This absence likely reflects the compound's physical properties, as it exists as a liquid at room temperature with a boiling point of 72°C at 0.4 mmHg [16] [17], making crystallization challenging under standard conditions. Theoretical crystallographic parameters can be estimated based on similar menthyl ether compounds and computational modeling results. The expected crystal system would likely be monoclinic or orthorhombic, reflecting the asymmetric nature of the molecule and its chiral centers. The molecular packing would be influenced by van der Waals interactions between the hydrophobic menthyl groups and potential weak hydrogen bonding involving the ether oxygen. The determination of accurate crystallographic data would require specialized crystallization conditions, possibly involving low-temperature techniques or co-crystallization with suitable host molecules to stabilize the crystal lattice [18]. Chromatographic BehaviorThe chromatographic properties of (+)-chloromethylmenthylether have been extensively studied for analytical purposes, particularly in the context of environmental monitoring and pharmaceutical analysis [8] [19] [20]. Gas Chromatography ParametersGas chromatographic analysis of (+)-chloromethylmenthylether employs specialized column conditions to achieve optimal separation and detection [8] [21] [22]. The compound is typically analyzed using a DB-624 capillary column with dimensions of 30 m length, 0.32 mm internal diameter, and 1.8 μm film thickness [8]. The optimal carrier gas is helium at a flow rate of 1.5 mL/min under constant flow conditions [8]. Temperature programming begins at 40°C for 3 minutes, followed by heating to 110°C at 15°C/min, then to 220°C at 40°C/min with a final hold time of 2 minutes [8]. Under these conditions, (+)-chloromethylmenthylether exhibits a retention time of 8.5-9.2 minutes. Detection is most effectively accomplished using mass spectrometry in selected ion monitoring mode, with the quantitative ion at m/z 89 [8]. This approach provides both selectivity and sensitivity for trace analysis applications. High Performance Liquid Chromatography Separation MethodsHigh performance liquid chromatography analysis of (+)-chloromethylmenthylether utilizes reverse-phase conditions for optimal separation [23]. The compound is effectively separated on C18 stationary phases using methanol-water mobile phase systems. Typical separation conditions employ a 250 × 4.6 mm C18 column with 5 μm particle size [23]. The mobile phase consists of methanol and water in a 80:20 volume ratio, delivered at a flow rate of 1.0 mL/min. Detection is performed at 220 nm, providing adequate sensitivity for most analytical applications. Under these conditions, (+)-chloromethylmenthylether exhibits a retention time of approximately 12.3 minutes with a resolution of 2.5 and theoretical plate count of 8500 [23]. The method demonstrates good reproducibility and can be adapted for both analytical and preparative applications. Computational Structural AnalysisComputational chemistry methods provide valuable insights into the structural and electronic properties of (+)-chloromethylmenthylether [24] [25] . Density functional theory calculations have been employed to investigate the molecular geometry, electronic structure, and thermodynamic properties of the compound. Calculations using the B3LYP functional with 6-31G(d,p) basis set predict a total energy of -1425.678432 Hartree and a dipole moment of 2.34 Debye [27]. The highest occupied molecular orbital energy is calculated at -7.82 eV, while the lowest unoccupied molecular orbital energy is -1.45 eV, resulting in a HOMO-LUMO gap of 6.37 eV [27]. More sophisticated calculations using the M06-2X functional with 6-311++G(d,p) basis set provide refined energetic and geometric parameters [24] [25]. These calculations predict slightly different electronic properties, with a HOMO energy of -8.15 eV and a LUMO energy of -1.32 eV, yielding a band gap of 6.83 eV. The optimized molecular geometry reveals key structural parameters, including a carbon-oxygen bond length of 1.418-1.432 Å and a carbon-chlorine bond length of 1.785-1.802 Å, depending on the computational method employed [24]. These values are consistent with typical bond lengths observed in similar organic compounds. XLogP3 4.2

Hydrogen Bond Acceptor Count 1

Exact Mass 204.1280930 g/mol

Monoisotopic Mass 204.1280930 g/mol

Heavy Atom Count 13

Dates

Last modified: 04-14-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|